molecular formula C12H13BrFNO3 B6287153 (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone CAS No. 2586127-51-5

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone

Cat. No.: B6287153
CAS No.: 2586127-51-5
M. Wt: 318.14 g/mol
InChI Key: CGATVNIOUAXHMM-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone is an organic compound that features a bromine, fluorine, and methoxy group attached to a phenyl ring, along with a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves multiple steps. One common method includes the bromination and fluorination of a methoxyphenyl precursor, followed by the introduction of a morpholino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, this reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new halogen atoms or other functional groups.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5-Bromo-2-fluoro-3-methoxyphenyl)(morpholino)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-fluoro-3-methoxyphenyl)benzamide: Shares similar functional groups but differs in the presence of a benzamide moiety.

    3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Contains similar halogen and methoxy groups but includes a boronic acid functional group.

Properties

IUPAC Name

(5-bromo-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGATVNIOUAXHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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